molecular formula C16H21N5O3 B2867779 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide CAS No. 2320465-64-1

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

Cat. No. B2867779
CAS RN: 2320465-64-1
M. Wt: 331.376
InChI Key: SLARJZQKBZFNAS-UHFFFAOYSA-N
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Description

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Studies on related chemical structures, such as triazoles and azetidines, have focused on synthetic methodologies and the exploration of their molecular structures. For instance, the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides showcases the interest in triazole derivatives for constructing complex heterocyclic compounds (Albert & Trotter, 1979). These synthetic routes are crucial for developing new pharmaceuticals, materials, and chemical probes.

Biological Activities and Pharmaceutical Applications

Triazole and azetidine derivatives have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For example, a study on novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone revealed significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these scaffolds (Abu‐Hashem et al., 2020). Such findings suggest that derivatives of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide could be explored for similar biological activities.

Antimicrobial Properties

The antimicrobial properties of 1,4-disubstituted 1,2,3-triazole derivatives have been a subject of research, with some compounds exhibiting moderate to good activities against Gram-positive, Gram-negative bacteria, and fungal strains (Jadhav et al., 2017). This highlights the potential of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide and its derivatives to serve as starting points for the development of new antimicrobial agents.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-23-14-4-3-12(5-15(14)24-2)6-18-16(22)20-7-13(8-20)9-21-11-17-10-19-21/h3-5,10-11,13H,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARJZQKBZFNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)CN3C=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

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